
2-(3-Phenylpropyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpropyl)naphthalene-1,4-dione is a chemical compound with the molecular formula C19H16O2. It is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the naphthoquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
Scientific Research Applications
2-(3-Phenylpropyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of bacteria . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-(3-Phenylpropyl)thio-1,4-naphthoquinone: A sulfur-containing analog with similar properties.
2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione: A methyl-substituted derivative with distinct chemical behavior.
Uniqueness
2-(3-Phenylpropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its efficacy as a therapeutic agent .
Properties
CAS No. |
142389-12-6 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(3-phenylpropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O2/c20-18-13-15(10-6-9-14-7-2-1-3-8-14)19(21)17-12-5-4-11-16(17)18/h1-5,7-8,11-13H,6,9-10H2 |
InChI Key |
NEFZMISOXYWQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
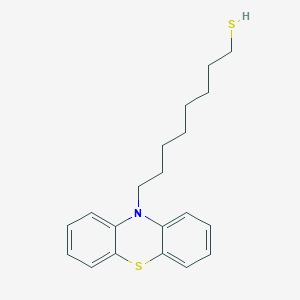
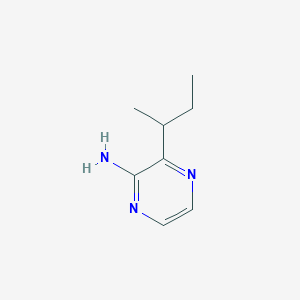
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
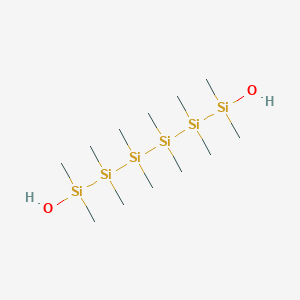
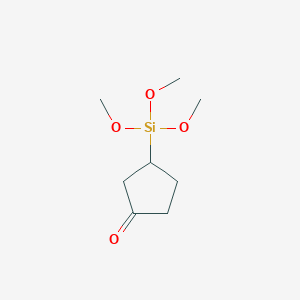
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)

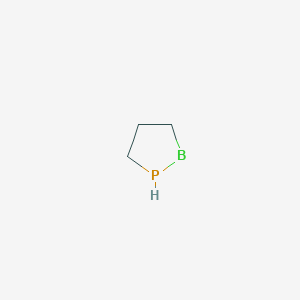
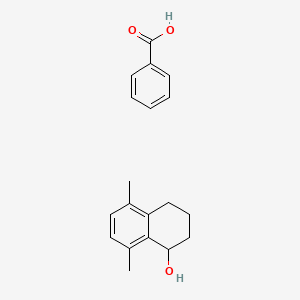
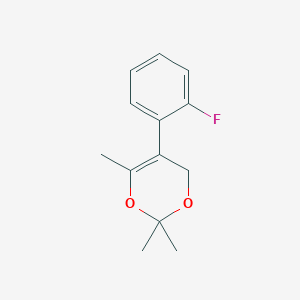
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)
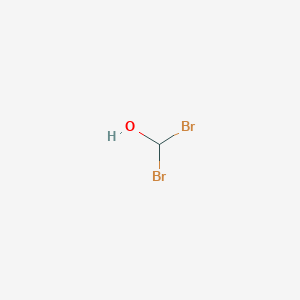
![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
